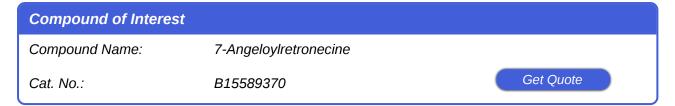


Sample preparation for NMR and mass spectrometry analysis of 7-Angeloylretronecine

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for the Analysis of 7-Angeloylretronecine Introduction

7-Angeloylretronecine is a pyrrolizidine alkaloid (PA) found in various plant species.[1][2] PAs are of significant interest to researchers in drug development and toxicology due to their potential biological activities and hepatotoxicity.[3][4] Accurate and reliable analysis of **7-angeloylretronecine** is crucial for understanding its properties and potential applications. This document provides detailed protocols for the preparation of **7-angeloylretronecine** samples for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Properties of 7-Angeloylretronecine

A foundational understanding of the analyte's chemical properties is critical for developing effective sample preparation protocols.



Property	Value	Source
Molecular Formula	C13H19NO3	INVALID-LINK[2][5]
Molecular Weight	237.29 g/mol	INVALID-LINK[2][5]
Appearance	Solid (predicted)	-
Solubility	Soluble in methanol, chloroform, acetone	General alkaloid solubility
Stability	Potentially unstable to strong acids, bases, and high temperatures. Ester functional groups are susceptible to hydrolysis.[6]	General PA characteristics[6]

I. Sample Preparation for NMR Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of molecules.[6][7][8] Proper sample preparation is paramount for obtaining high-quality NMR spectra with sharp, well-resolved signals.

Experimental Protocol

- Sample Weighing: Accurately weigh 1-10 mg of purified **7-angeloylretronecine** for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C isotope.[9]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for pyrrolizidine alkaloids. Other potential solvents include methanol-d₄ (CD₃OD) and acetone-d₆. The solvent should be of high purity (≥99.8% D).
- Dissolution:
 - Place the weighed sample into a clean, dry vial.



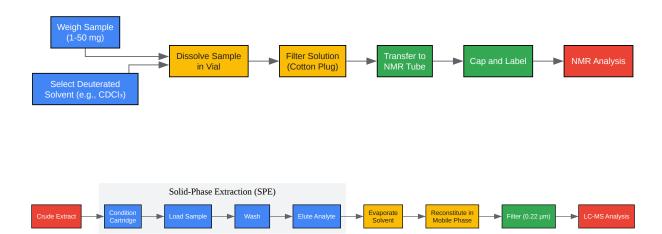
- Add the appropriate volume of deuterated solvent (typically 0.5-0.6 mL for a standard 5 mm NMR tube).[10][11]
- Gently vortex or sonicate the vial to ensure complete dissolution of the sample.[10]
- Filtration: To remove any particulate matter that could affect spectral quality, filter the solution.[9][10]
 - Insert a small plug of cotton or glass wool into a Pasteur pipette.
 - Carefully transfer the sample solution through the filtered pipette into a clean, high-quality
 5 mm NMR tube.[10]
- Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm) and is typically present in commercially available deuterated chloroform.[12]
- Capping and Labeling: Cap the NMR tube securely and label it clearly. Parafilm can be used to seal the cap to prevent solvent evaporation.[10]

Data Presentation: Recommended Sample Parameters for NMR

Parameter	¹H NMR	¹³ C NMR
Sample Amount	1-10 mg	10-50 mg
Solvent Volume	0.5-0.6 mL	0.5-0.6 mL
Concentration	2-20 mg/mL	20-100 mg/mL
NMR Tube	5 mm high-resolution	5 mm high-resolution

Workflow for NMR Sample Preparation





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Angelylretronecine | C13H19NO3 | CID 6440943 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectrometric analysis strategies for pyrrolizidine alkaloids PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-Angeloylretronecine | C13H19NO3 | CID 5352406 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Proton NMR spectroscopy of pyrrolizidine alkaloids [agris.fao.org]
- 8. researchgate.net [researchgate.net]







- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
- To cite this document: BenchChem. [Sample preparation for NMR and mass spectrometry analysis of 7-Angeloylretronecine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589370#sample-preparation-for-nmr-and-massspectrometry-analysis-of-7-angeloylretronecine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com